

Technical Support Center: SR 142948 Vehicle Selection for In Vivo Administration

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Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and preparing appropriate vehicles for the in vivo administration of the neurotensin receptor 1 (NTS1) antagonist, **SR 142948**. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summarized for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is **SR 142948** and what are its key properties?

A1: **SR 142948** is a potent and selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).^{[1][2]} It is an orally active compound with good brain accessibility that has been used in research to investigate the role of neurotensin in various physiological processes.^[3]

Table 1: Physicochemical Properties of **SR 142948**

Property	Value
Molecular Weight	685.86 g/mol
Formula	C ₃₉ H ₅₁ N ₅ O ₆
Solubility in DMSO	Up to 75 mM
Solubility in Water	Up to 25 mM
In Vivo Activity	Orally active

Data sourced from multiple suppliers and publications.[\[2\]](#)

Q2: What are the recommended vehicle formulations for in vivo administration of **SR 142948**?

A2: Due to its hydrophobic nature, **SR 142948** requires a vehicle that can effectively solubilize it for in vivo delivery. Several formulations have been reported to achieve a clear solution for administration. The choice of vehicle will depend on the intended route of administration (e.g., intraperitoneal, oral gavage) and the specific experimental requirements.

Table 2: Recommended Vehicle Formulations for **SR 142948**

Protocol	Vehicle Composition	Achieved Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL
3	10% DMSO, 90% Corn Oil	≥ 5 mg/mL

Data based on information from MedchemExpress.[\[1\]](#)

Q3: What is the mechanism of action of **SR 142948**?

A3: **SR 142948** acts as an antagonist at the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[\[4\]](#) By binding to NTS1, **SR 142948** blocks the downstream signaling

cascade typically initiated by the endogenous ligand, neurotensin. This includes the inhibition of inositol monophosphate formation and intracellular calcium mobilization.^{[3][5]}

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and administration of **SR 142948** formulations.

Guide 1: Formulation Preparation

Issue	Possible Cause	Recommended Solution
Precipitation or cloudiness in the final formulation	- Incomplete dissolution of SR 142948.- Supersaturation upon addition of the aqueous component (e.g., saline).- Low ambient temperature.	- Ensure the stock solution in DMSO is completely clear before proceeding.- Use sonication or gentle warming (e.g., to 37°C) to aid dissolution.[6]- Add the aqueous component (saline) slowly and dropwise while continuously vortexing or stirring to ensure gradual mixing.[6]- Prepare the formulation fresh before each use.
Phase separation (oily droplets appear), especially with corn oil formulations	- Improper mixing of components.- Immiscibility of DMSO and corn oil.	- Vortex thoroughly after the addition of each component to ensure a homogenous mixture.- For the DMSO/corn oil formulation, consider adding a surfactant like Tween-80 and a co-solvent like PEG300 to create a stable emulsion.[7]
High viscosity of the formulation (especially with PEG300)	- Inherent property of PEG300.	- This is characteristic of this vehicle. Ensure the use of an appropriate gauge needle for administration to avoid difficulty in injection.

Guide 2: In Vivo Administration

Issue	Possible Cause	Recommended Solution
Animal distress during or after injection (e.g., vocalization, lethargy)	- High concentration of DMSO may cause local irritation or toxicity.- Rapid injection rate.	- For sensitive animal models, consider reducing the DMSO concentration if possible and adjusting the other components accordingly.- Administer the injection slowly and smoothly.[8]- Closely monitor the animals for 5-10 minutes post-injection.[9]
Inconsistent experimental results	- Variable bioavailability due to formulation instability or precipitation upon injection.	- Strictly adhere to the standardized preparation protocol.- Prepare fresh formulations for each experiment from a stored, aliquoted DMSO stock.- Ensure the final formulation is a clear, particle-free solution before administration.

Experimental Protocols

Protocol 1: Preparation of SR 142948 in DMSO/PEG300/Tween-80/Saline

This protocol is suitable for intraperitoneal (i.p.) and oral (p.o.) administration.

Materials:

- **SR 142948** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)

- Sterile 0.9% Saline
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare **SR 142948** Stock Solution in DMSO:
 - Weigh the required amount of **SR 142948** and dissolve it in DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).
 - Ensure complete dissolution. Gentle warming or sonication can be used if necessary.[\[6\]](#)
- Sequential Addition of Excipients:
 - For a 1 mL final solution, begin with 400 µL of PEG300 in a sterile tube.
 - Add 100 µL of the **SR 142948** stock solution in DMSO to the PEG300.
 - Vortex the mixture thoroughly until it is a homogenous solution.
- Addition of Surfactant:
 - Add 50 µL of Tween-80 to the mixture.
 - Vortex again vigorously to ensure the surfactant is evenly dispersed.
- Addition of Aqueous Component:
 - Slowly add 450 µL of sterile 0.9% saline to the mixture while continuously vortexing.[\[6\]](#)
- Final Check and Use:
 - Visually inspect the final formulation to ensure it is a clear and homogenous solution.

- It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

- Prepared **SR 142948** formulation
- Sterile syringe (appropriately sized for the injection volume)
- Sterile needle (25-27 gauge)[10]
- 70% alcohol swabs

Procedure:

- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen.
- Injection Site Identification:
 - Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
- Injection:
 - Clean the injection site with a 70% alcohol swab.
 - Insert the needle with the bevel up at a 30-45 degree angle into the peritoneal cavity.
 - Gently pull back the plunger to ensure no fluid or blood is aspirated.
 - Inject the solution slowly and smoothly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[10][12]
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Oral Gavage in Rats

Materials:

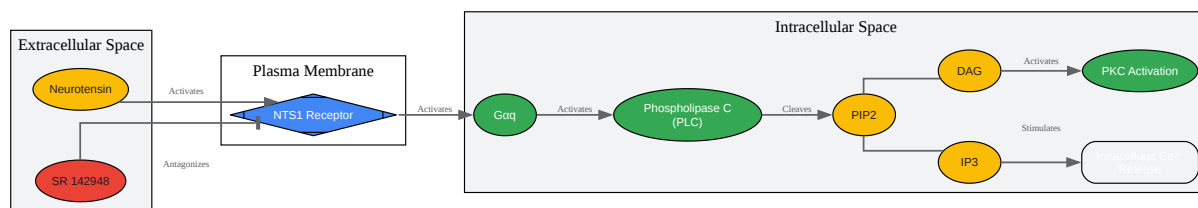
- Prepared **SR 142948** formulation
- Sterile syringe
- Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[13]

Procedure:

- Animal Restraint:
 - Securely restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
- Needle Insertion:
 - Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]
 - Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus. The animal should swallow as the tube passes. Do not force the needle.
- Administration:
 - Once the needle is in the correct position, administer the solution slowly. The maximum recommended gavage volume for a rat is 10-20 ml/kg.[8][13]
- Post-Administration Monitoring:
 - Carefully remove the gavage needle and return the rat to its cage.
 - Monitor the animal for any signs of respiratory distress or discomfort.[8]

Mandatory Visualizations

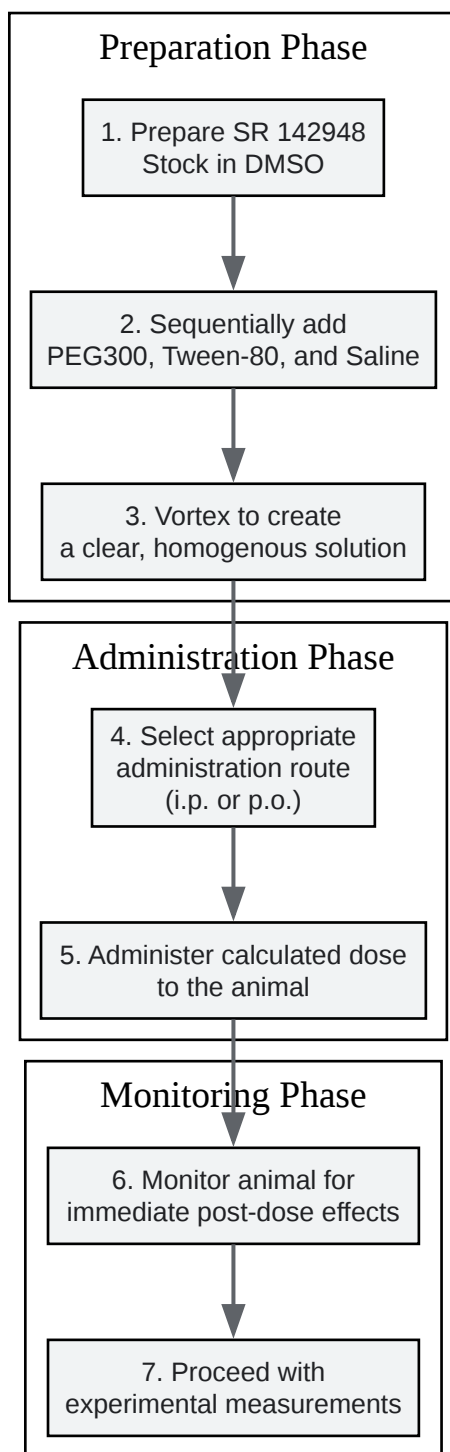
Neurotensin Receptor 1 (NTS1) Signaling Pathway



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Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).

Experimental Workflow: In Vivo Administration of SR 142948



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Caption: General experimental workflow for the in vivo administration of **SR 142948**.

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